N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride
Description
N-[2-(Diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core fused with a dimethyl-substituted aromatic ring, a furan carboxamide moiety, and a diethylaminoethyl side chain. While its exact biological targets remain under investigation, structural analogs suggest possible roles in kinase inhibition or receptor modulation due to the benzothiazole and diethylaminoethyl pharmacophores .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S.ClH/c1-5-22(6-2)11-12-23(19(24)16-8-7-13-25-16)20-21-18-15(4)14(3)9-10-17(18)26-20;/h7-10,13H,5-6,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWBDRVALICTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=CC(=C2C)C)C(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines elements from heterocyclic and medicinal chemistry, featuring a furan-2-carboxamide moiety linked to a substituted benzothiazole ring. The presence of a diethylaminoethyl side chain suggests possible interactions with various molecular targets, prompting investigations into its biological activity.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 454.0 g/mol. The structure includes:
- Furan-2-carboxamide : A key component that may contribute to its bioactivity.
- Benzothiazole ring : Known for its pharmacological properties, including antitumor and antimicrobial activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 454.0 g/mol |
| Molecular Formula | C22H26ClF2N3OS |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
Antitumor Activity
Research indicates that compounds similar to N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide exhibit significant antitumor properties. For instance, studies on benzothiazole derivatives have shown promising results against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), NCI-H358 (lung cancer).
- IC50 Values :
- A549: 8.78 ± 3.62 μM
- NCI-H358: 6.68 ± 15 μM
These values indicate moderate to high antiproliferative activity in two-dimensional (2D) culture assays, with reduced efficacy observed in three-dimensional (3D) culture formats due to the complexity of tumor microenvironments .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar benzothiazole derivatives have been tested for their effectiveness against bacterial strains:
- Tested Strains :
- Escherichia coli (Gram-negative)
- Staphylococcus aureus (Gram-positive)
Results from broth microdilution tests indicated that certain derivatives showed significant antimicrobial activity, which could be extrapolated to the compound .
The mechanism by which benzothiazole derivatives exert their biological effects often involves:
- DNA Binding : Many compounds bind within the minor groove of DNA, influencing transcription and replication processes.
- Enzyme Inhibition : Compounds may inhibit specific enzymes crucial for cancer cell proliferation or bacterial survival.
Study 1: Antitumor Efficacy in vitro
A study evaluated the antiproliferative effects of various benzothiazole derivatives on cancer cell lines, including A549 and NCI-H358. The results highlighted that compounds with nitro substitutions exhibited enhanced activity compared to their chloro counterparts.
Study 2: Antimicrobial Testing
In another investigation, the antimicrobial efficacy of selected benzothiazole derivatives was assessed against S. aureus and E. coli. The results demonstrated significant inhibitory concentrations (MIC) for some derivatives, suggesting a potential role for the compound as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its hybrid benzothiazole-furan scaffold. Below is a comparative analysis with structurally or functionally related compounds:
Key Findings:
Pharmacophore Diversity: The target compound’s benzothiazole-furan core distinguishes it from the pyrrole-indole hybrid in the patent compound . Benzothiazoles are associated with antimicrobial and antitumor activity, whereas pyrrole-indole systems are often linked to kinase inhibition . The diethylaminoethyl group, common in both the target compound and the patent compound, enhances solubility and cellular uptake but may confer differing toxicity profiles due to the benzothiazole vs. pyrrole backbones .
Synthetic Intermediates: 2-(Diethylamino)ethyl chloride hydrochloride (CAS 869-24-9) serves as a precursor for introducing the diethylaminoethyl side chain in related compounds . Its use in the target compound’s synthesis is plausible but unconfirmed in the provided evidence.
Physicochemical Properties :
- The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like Ethyl N-ethyl-N-methylphosphoramidocyanidate, which lacks ionizable groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
